
1-Chloro-4,6-dibromo-2,3-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4,6-dibromo-2,3-difluorobenzene is an aromatic compound with a benzene ring substituted by chlorine, bromine, and fluorine atoms
Preparation Methods
The synthesis of 1-Chloro-4,6-dibromo-2,3-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 1-chloro-2,3-difluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions often require controlled temperatures to ensure selective substitution at the desired positions on the benzene ring .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
1-Chloro-4,6-dibromo-2,3-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or coupling partners involved .
Scientific Research Applications
1-Chloro-4,6-dibromo-2,3-difluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics
Mechanism of Action
The mechanism by which 1-Chloro-4,6-dibromo-2,3-difluorobenzene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogen substituents, which can stabilize intermediates and facilitate certain reaction pathways. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
1-Chloro-4,6-dibromo-2,3-difluorobenzene can be compared with other halogenated benzene derivatives, such as:
1-Chloro-2,3-difluorobenzene: Lacks the bromine substituents, making it less reactive in certain substitution reactions.
1,4-Dibromo-2,3-difluorobenzene: Similar in structure but without the chlorine atom, which affects its reactivity and applications.
1,4-Dibromo-2-fluorobenzene: Contains fewer fluorine atoms, leading to different electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of halogen substituents, which confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
1160574-25-3 |
|---|---|
Molecular Formula |
C6HBr2ClF2 |
Molecular Weight |
306.33 g/mol |
IUPAC Name |
1,5-dibromo-2-chloro-3,4-difluorobenzene |
InChI |
InChI=1S/C6HBr2ClF2/c7-2-1-3(8)5(10)6(11)4(2)9/h1H |
InChI Key |
IUVQNZOZJXHTQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate](/img/structure/B13090087.png)
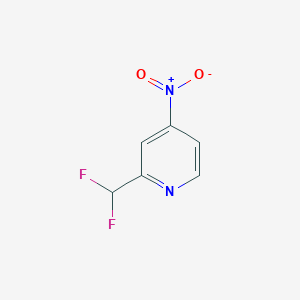
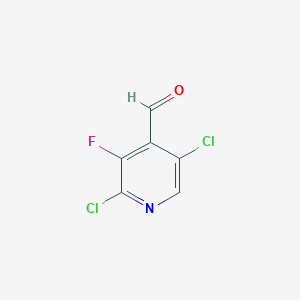
![3-bromo-5-ethyl-6-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13090108.png)
![2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol](/img/structure/B13090119.png)
![Ethyl 2,7,7-trimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090120.png)
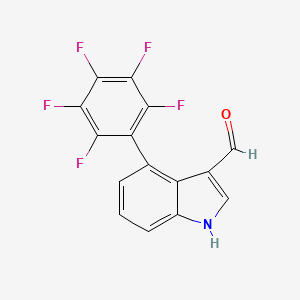
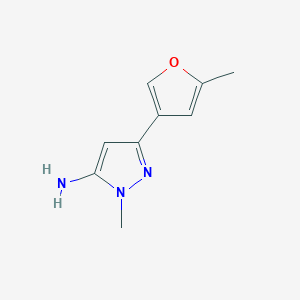

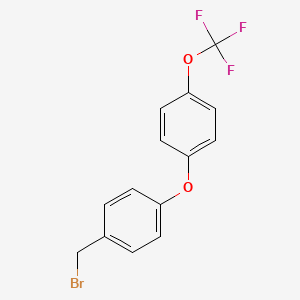
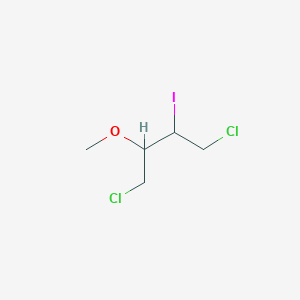
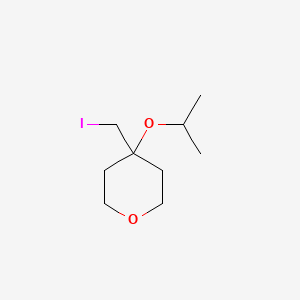
![5-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13090155.png)

